[(3R,4S)-4-aminopyrrolidin-3-yl]methanol
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Overview
Description
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring with an amino group at the fourth position and a hydroxymethyl group at the third position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-aminopyrrolidin-3-yl]methanol can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under mild conditions and yields the desired product with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and catalytic hydrogenation to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the amino group yields a primary amine .
Scientific Research Applications
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(3R,4S)-4-aminopyrrolidin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: This compound features a pyrrolidine ring attached to a pyrimidine ring and exhibits significant pharmacological activity.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound is a selective inhibitor of protein kinase B and has potential as an antitumor agent.
Uniqueness
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol is unique due to its chiral nature and the presence of both an amino group and a hydroxymethyl group on the pyrrolidine ring. This structural combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of bioactive molecules .
Properties
Molecular Formula |
C5H12N2O |
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Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C5H12N2O/c6-5-2-7-1-4(5)3-8/h4-5,7-8H,1-3,6H2/t4-,5+/m0/s1 |
InChI Key |
LLXSCSIQSWFARG-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)N)CO |
Canonical SMILES |
C1C(C(CN1)N)CO |
Origin of Product |
United States |
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